2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride CAS number
2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride CAS number
An In-Depth Technical Guide to 2-Amino-2-(4-ethylphenyl)ethan-1-ol Hydrochloride (CAS: 1423029-08-6)
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, a chiral amino alcohol of significant interest to the pharmaceutical and chemical research sectors. As a key building block, its structural features—a primary alcohol, a primary amine, and a chiral center adjacent to an ethylphenyl moiety—make it a valuable synthon for complex molecular targets. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a plausible synthetic pathway, discusses modern analytical methodologies for its characterization, and explores its applications as a pharmaceutical intermediate. Safety, handling, and storage protocols are also provided to ensure its proper use in a laboratory setting.
Introduction and Strategic Importance
2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride belongs to the class of 1,2-aminoalcohols, a family of organic compounds that are fundamental building blocks in medicinal chemistry. The presence of both an amine and an alcohol group provides two reactive centers for derivatization, while the inherent chirality is crucial for developing stereospecific pharmaceuticals. The hydrochloride salt form is deliberately utilized to enhance the compound's stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, formulation, and reaction chemistry.[1] Its structural similarity to known pharmacophores suggests its primary utility lies in the synthesis of active pharmaceutical ingredients (APIs), potentially for drugs targeting neurological or cardiovascular systems.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties for 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1423029-08-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆ClNO | [3][5] |
| Molecular Weight | 201.69 g/mol | [3] |
| MDL Number | MFCD22578593 | [3][5] |
| IUPAC Name | 2-amino-2-(4-ethylphenyl)ethanol;hydrochloride | N/A |
| SMILES Code | OCC(N)C1=CC=C(CC)C=C1.[H]Cl | [3] |
| Appearance | White to yellow solid (typical for this class) | [6] |
| Storage | 2-8°C, protected from moisture |[5][6] |
Structural Elucidation
The structure features a phenylethanolamine backbone, substituted with an ethyl group at the para-position of the phenyl ring. This substitution can influence pharmacokinetic properties such as lipophilicity and metabolic stability compared to non-substituted analogs.
Figure 1: 2D representation of the protonated hydrochloride salt form. * denotes the chiral center.
Synthesis and Manufacturing Considerations
While proprietary industrial-scale synthesis routes are not publicly disclosed, a logical and common laboratory-scale synthesis can be proposed based on established organic chemistry principles. A plausible pathway involves the reduction of a corresponding α-aminoketone, which itself can be derived from a readily available starting material.
Proposed Retrosynthetic Pathway
The synthesis can be envisioned starting from 4-ethylacetophenone. The key steps would be α-bromination, followed by amination and subsequent stereoselective or non-selective reduction of the ketone.
Figure 2: A plausible synthetic workflow for the target compound.
Causality in Experimental Choices:
-
Ketone Reduction: The choice of reducing agent in Step 3 is critical. A simple agent like sodium borohydride (NaBH₄) would effectively reduce the ketone to a racemic alcohol. For enantiomeric purity, a chiral reducing agent (e.g., a CBS catalyst) or a biocatalytic reduction would be necessary.[7]
-
Salt Formation: The final step involves treating the free base with hydrochloric acid in a suitable organic solvent like isopropanol (IPA) or diethyl ether. This protonates the more basic amino group, leading to the precipitation of the stable, crystalline hydrochloride salt, which simplifies purification and improves handling characteristics.
Analytical Methodologies and Quality Control
Ensuring the identity, purity, and quality of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose. While specific validated methods for this exact compound are not widely published, standard analytical approaches for amino alcohols are directly applicable.[1]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and quantifying the compound. A reverse-phase method is typically the most effective.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to the compound's moderate polarity.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape by ensuring the amine is consistently protonated.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is used to elute the target compound and any potential impurities with different polarities.
-
Detection: UV detection is suitable, typically monitored at a wavelength corresponding to the absorbance maximum of the ethylphenyl chromophore (e.g., ~220 nm or ~254 nm).
-
System Suitability: Before analysis, the system is validated by injecting a standard solution to check for theoretical plates, peak symmetry (tailing factor), and reproducibility.
Table 2: Example HPLC Parameters for Purity Assessment
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule reverse-phase chromatography. |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: Acetonitrile | Provides good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |
| Detector | UV at 220 nm | Corresponds to the absorbance of the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the diastereotopic protons of the ethanolamine backbone.
-
Mass Spectrometry (MS): LC-MS analysis provides molecular weight confirmation. In positive ion mode, the spectrometer would detect the [M+H]⁺ ion of the free base (C₁₀H₁₅NO).
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as O-H and N-H stretches (broad band ~3200-3400 cm⁻¹) and aromatic C-H stretches.
Many chemical suppliers can provide copies of this analytical data (NMR, HPLC, LC-MS) upon request for a specific batch.[3][8]
Figure 3: A standard analytical workflow for quality control of the compound.
Applications in Research and Drug Development
The primary value of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is as a chiral intermediate in the synthesis of more complex molecules, particularly pharmaceuticals.[2]
-
Chiral Pool Synthesis: As an enantiomerically pure compound (available in both R and S forms), it serves as a valuable starting material, allowing chemists to build stereochemical complexity into a target molecule without the need for difficult chiral separations later in the synthesis.
-
Scaffold for Biologically Active Molecules: Phenylethanolamine derivatives are known to interact with adrenergic and other neurotransmitter receptors. This compound is therefore an attractive scaffold for generating libraries of compounds to screen for activity in areas such as:
-
Neurological Disorders: As a potential precursor to central nervous system (CNS) active agents.[2]
-
Cardiovascular Drugs: Many beta-blockers and other adrenergic agents are based on this structural motif.
-
Metabolic Disorders: Certain adrenergic receptor subtypes are targets for treating conditions like obesity and type 2 diabetes.
-
The ethyl group at the para-position can modulate the compound's interaction with biological targets and affect its metabolic profile, potentially offering advantages over methyl or non-substituted analogs.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. Based on GHS classifications for structurally similar amino alcohol hydrochlorides, this compound should be handled with care.[9][10][11]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][9][10] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][9][10] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][9][10] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[3][9][10] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust. After handling, wash hands thoroughly.
-
Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C.[5][6] The hydrochloride salt is hygroscopic and should be protected from moisture.
Conclusion
2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (CAS: 1423029-08-6) is a well-defined chemical entity with significant potential as a chiral building block in pharmaceutical synthesis. Its stable, easy-to-handle salt form, combined with its versatile functional groups, makes it an attractive intermediate for drug discovery and development programs. A comprehensive understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in advancing chemical and biomedical research.
References
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PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) - GHS Classification. [Link]
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U.S. Food and Drug Administration. SAFETY DATA SHEET - Ethanol. [Link]
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PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-ol - GHS Classification. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Ethanolamine hydrochloride. [Link]
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
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PubMed. NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. [Link]
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PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride - GHS Classification. [Link]
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MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
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European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Link]
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FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]
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